molecular formula C11H15N3O2 B13076753 N'-Hydroxy-2-morpholinobenzimidamide

N'-Hydroxy-2-morpholinobenzimidamide

Cat. No.: B13076753
M. Wt: 221.26 g/mol
InChI Key: LBBBIGNTYNFIOE-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-morpholinobenzimidamide is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a morpholine ring and a benzimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-morpholinobenzimidamide typically involves the reaction of 2-morpholinobenzimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the N-hydroxy group. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-morpholinobenzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-morpholinobenzimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-Hydroxy-2-morpholinobenzimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired products .

Major Products Formed

The major products formed from the reactions of N’-Hydroxy-2-morpholinobenzimidamide depend on the type of reaction. For instance, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds .

Scientific Research Applications

N’-Hydroxy-2-morpholinobenzimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-morpholinobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Hydroxy-2-morpholinobenzimidamide include:

Uniqueness

What sets N’-Hydroxy-2-morpholinobenzimidamide apart from these similar compounds is its unique combination of the morpholine ring and benzimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide

InChI

InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13)

InChI Key

LBBBIGNTYNFIOE-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1C2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=NO)N

Origin of Product

United States

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